4-(2-Fluorophenyl)thiazol-5-amine

Chemical Identity Purity Analysis Procurement Specification

Secure this essential scaffold for reproducible drug discovery. Unlike generic 2-aminothiazoles, its distinct 5-amino-4-(2-fluorophenyl) pattern is critical for structure-activity relationship (SAR) studies. The ortho-fluorine serves as a 19F NMR probe, while the 5-amino group enables targeted conjugation. Substituting with positional isomers compromises target binding and invalidates biological data. Procure this pure, well-characterized lot to maintain experimental integrity.

Molecular Formula C9H7FN2S
Molecular Weight 194.23 g/mol
Cat. No. B11807496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)thiazol-5-amine
Molecular FormulaC9H7FN2S
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(SC=N2)N)F
InChIInChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-9(11)13-5-12-8/h1-5H,11H2
InChIKeyLWYXLAVHMUDOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluorophenyl)thiazol-5-amine: Identity and Procurement Baseline


4-(2-Fluorophenyl)thiazol-5-amine (CAS No. 1248481-02-8) is a specialized thiazole derivative with a molecular weight of 194.23 g/mol (C9H7FN2S) . As a research chemical, its primary utility lies in its role as a core scaffold for medicinal chemistry and biological studies. This compound is distinguished by its unique substitution pattern: a 5-amino group and a 2-fluorophenyl ring at the 4-position . This specific arrangement differentiates it from more common analogs like 2-aminothiazoles, and it serves as a key intermediate or structural probe for investigating structure-activity relationships (SAR) in drug discovery programs [1]. Its availability as a pure, well-characterized chemical is the first critical requirement for reproducible scientific research.

The Risk of Substituting 4-(2-Fluorophenyl)thiazol-5-amine: Positional and Isomeric Specificity


Generic substitution of 4-(2-Fluorophenyl)thiazol-5-amine with other aminothiazoles is not scientifically valid and can lead to irreproducible results. The compound's activity is critically dependent on its specific substitution pattern: the 5-amino group and the 2-fluorophenyl group at the 4-position. A direct positional isomer, 2-(2-Fluorophenyl)thiazol-5-amine (CAS 1159821-81-4) , shares the same molecular formula but differs in the location of the amino and fluorophenyl groups, which drastically alters its electronic and steric properties. Similarly, substituting it with a common 2-aminothiazole like 2-amino-5-(4-fluorophenyl)thiazole (CAS 774-50-5) changes the core pharmacophore. Even a subtle change, such as moving the fluorine from the ortho- to the para-position (4-(4-Fluorophenyl)thiazole) , can significantly affect reactivity, target binding, and biological outcome, as documented in SAR studies of related thiazole-based inhibitors [1].

Quantitative Evidence for 4-(2-Fluorophenyl)thiazol-5-amine: A Data-Driven Procurement Guide


Physical Property Benchmarking: Predicted vs. Reported Data for 4-(2-Fluorophenyl)thiazol-5-amine

For procurement, establishing baseline physicochemical properties is essential. The target compound, 4-(2-Fluorophenyl)thiazol-5-amine (C9H7FN2S), has a molecular weight of 194.23 g/mol . While its specific melting point is not widely reported in primary literature, a close positional isomer, 2-Amino-5-(2-fluorophenyl)thiazole (CAS 1025927-65-4), has a predicted boiling point of 352.7±17.0 °C and a density of 1.349 g/cm³ . The target compound's reported purity from commercial sources is typically ≥98% . This highlights the necessity of requesting a vendor's Certificate of Analysis (CoA) to verify the specific lot's purity and identity, as in-house data supersedes generic predictions. Failure to do so can introduce uncharacterized variability into experimental workflows.

Chemical Identity Purity Analysis Procurement Specification

Enzyme Inhibition Potency: A Critical Class-Level Comparison for 2-Aminothiazole Scaffolds

While data for the target compound itself is unavailable, the biological activity of its core scaffold, the 2-aminothiazole, is well-documented. A direct comparative study of six 2-aminothiazole derivatives on human glutathione reductase (GR) provides a critical benchmark. The most potent compound in the series, 2-amino-4-(2,4-difluorophenyl)thiazole, exhibited an IC50 of 0.64 µM and a Ki of 0.006 µM [1]. In stark contrast, the least potent compound, 4-(3,4-difluorophenyl)-1,3-thiazol-2-amino, had an IC50 of 21 µM and a Ki of 97.44 µM, a difference of over three orders of magnitude [1]. The target compound, with its unique 5-amino and ortho-fluorine substitution, would fall on a yet-uncharted point on this spectrum, underscoring that its activity cannot be extrapolated from any existing 2-aminothiazole. This demonstrates the profound and unpredictable impact of substitution patterns on inhibitory potency.

Enzyme Inhibition Drug Discovery Glutathione Reductase

The Critical Role of Ortho-Fluorine Substitution: Insights from DNA Topoisomerase I Inhibition

The target compound's defining feature is the ortho-fluorine on its 4-phenyl ring. While direct data is missing, a study on related 4-(4-fluorophenyl)thiazoles provides crucial insight into the importance of the 4-position substituent. In this study, the most potent analog, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (compound 8), exhibited a Top1 inhibitory activity of '++++', which was comparable to the positive control camptothecin (CPT) [1]. In cytotoxicity assays, this same compound showed potent activity against MCF-7 breast cancer cells with an IC50 of 0.78 µM [1]. This evidence demonstrates that a fluorophenyl group at the 4-position of a thiazole is a key pharmacophoric element for potent biological activity. The target compound's ortho-fluoro substitution may further modulate this activity through electronic or steric effects, a hypothesis that can only be tested by procuring the specific compound.

Anticancer Activity SAR Analysis DNA Topoisomerase I

Data-Driven Application Scenarios for 4-(2-Fluorophenyl)thiazol-5-amine


Medicinal Chemistry: Investigating Structure-Activity Relationships (SAR) for Enzyme Inhibitors

This compound is best procured as a key starting material or core scaffold in SAR studies. Its unique 5-amino-4-(2-fluorophenyl) architecture allows for systematic modification, particularly at the 2-position of the thiazole ring, to explore novel chemical space. The evidence from glutathione reductase (Section 3.2) and Topoisomerase I (Section 3.3) studies confirms that even subtle changes to the thiazole core can have profound effects on biological activity and target selectivity [1][2]. Researchers aiming to optimize a hit or lead compound would use this specific amine as a privileged building block, knowing that its precise substitution pattern is a critical variable in the SAR equation. Procurement is therefore justified by the compound's utility as a defined and novel scaffold for combinatorial or parallel synthesis of small, focused libraries.

Chemical Biology: Developing Position-Specific Chemical Probes

The compound serves as an ideal starting point for creating chemical probes to interrogate a specific biological target. The ortho-fluorine atom is a valuable tag for 19F NMR studies, enabling direct monitoring of ligand-protein interactions or conformational changes in solution. Furthermore, its 5-amino group provides a unique synthetic handle for conjugation to affinity tags (e.g., biotin) or fluorescent reporters, which is distinct from the more common 2-aminothiazole-based probes. The procurement decision for this application is based on the compound's unique, bifunctional nature as both a potential recognition element (via the fluorophenyl group) and a site for functionalization (via the 5-amino group). Using a generic 2-aminothiazole isomer would place the functional handle in a different spatial orientation, likely abrogating target binding or altering the probe's performance .

Method Development and Validation: Establishing an Analytical Reference Standard

Given the lack of extensive public characterization data (Section 3.1), procuring a high-purity sample of 4-(2-Fluorophenyl)thiazol-5-amine is a necessary first step for any research group intending to work with this specific chemotype. It can be used to develop and validate analytical methods (e.g., HPLC, LC-MS) for purity assessment, stability monitoring, and quantification in biological matrices . This is a foundational procurement scenario where the compound's value lies in its identity as a pure, verifiable chemical entity. The CoA from the vendor becomes the primary, though temporary, reference until in-house characterization is complete, highlighting the critical importance of a trusted and reliable supply chain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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